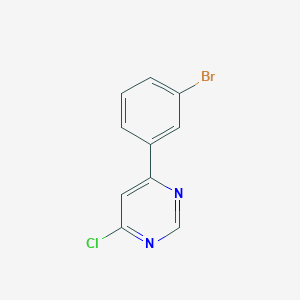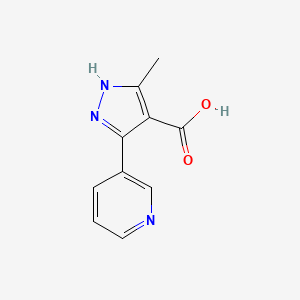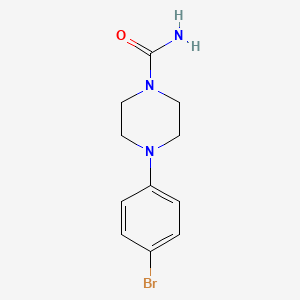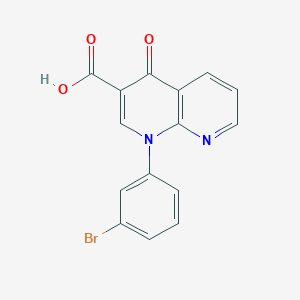
1-(3-Bromophenyl)-4-oxo-1,8-naphthyridine-3-carboxylic acid
描述
1-(3-Bromophenyl)-4-oxo-1,8-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The presence of a bromophenyl group and a carboxylic acid moiety in its structure makes it a compound of interest in medicinal chemistry and materials science .
准备方法
The synthesis of 1-(3-Bromophenyl)-4-oxo-1,8-naphthyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) . Another approach includes the Friedländer synthesis, which involves the cyclization of 2-aminopyridine derivatives with ketones under acidic conditions . Industrial production methods often focus on optimizing these reactions for higher yields and purity, using eco-friendly and cost-effective processes .
化学反应分析
1-(3-Bromophenyl)-4-oxo-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
1-(3-Bromophenyl)-4-oxo-1,8-naphthyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in treating bacterial infections and cancer.
作用机制
The mechanism of action of 1-(3-Bromophenyl)-4-oxo-1,8-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit the activity of bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and bacterial cell death . In cancer cells, it may induce apoptosis by interacting with topoisomerase II and causing DNA damage .
相似化合物的比较
1-(3-Bromophenyl)-4-oxo-1,8-naphthyridine-3-carboxylic acid can be compared with other 1,8-naphthyridine derivatives such as nalidixic acid and gemifloxacin. While nalidixic acid is primarily used as an antibacterial agent, gemifloxacin is a broad-spectrum antibiotic with enhanced activity against Gram-positive bacteria . The unique bromophenyl group in this compound provides distinct chemical properties and biological activities, making it a valuable compound for further research .
属性
分子式 |
C15H9BrN2O3 |
|---|---|
分子量 |
345.15 g/mol |
IUPAC 名称 |
1-(3-bromophenyl)-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H9BrN2O3/c16-9-3-1-4-10(7-9)18-8-12(15(20)21)13(19)11-5-2-6-17-14(11)18/h1-8H,(H,20,21) |
InChI 键 |
KBPQWHYPWLDFRS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Br)N2C=C(C(=O)C3=C2N=CC=C3)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
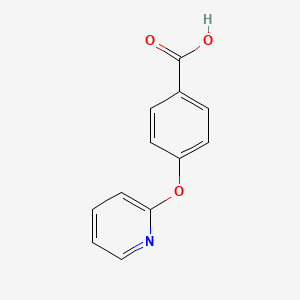
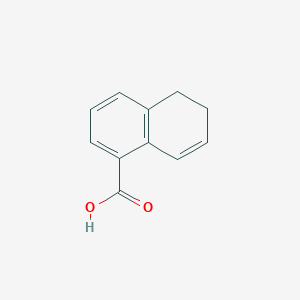

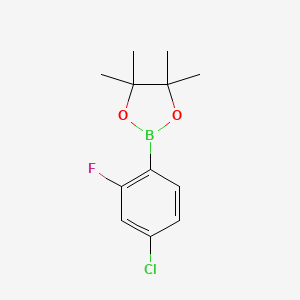
![1H-Pyrrolo[2,3-B]pyridin-5-OL, 4-fluoro-1-[tris(1-methylethyl)silyl]-](/img/structure/B1370856.png)
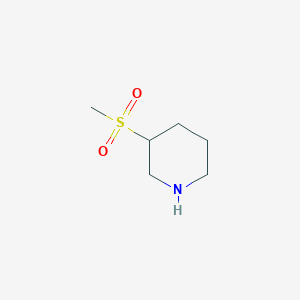


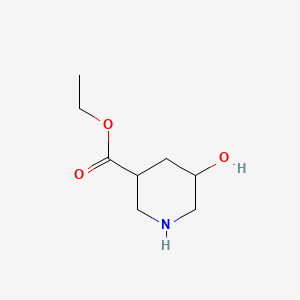
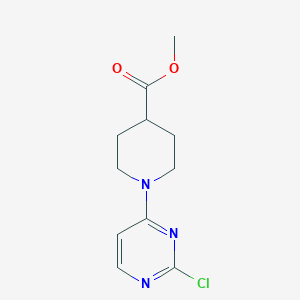
![2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1370874.png)
